PEG3 Linker Length Optimizes PROTAC Cooperativity
In a systematic study of BET bromodomain PROTACs, the PEG3-linked degrader (compound 6) exhibited the highest degradation cooperativity among the triazolodiazepine-based series, outperforming both shorter and longer PEG linker variants [1]. The tetrahydroquinoline-based series similarly identified PEG3-linked compounds 6 and 9 as the most effective degraders, confirming that PEG3 linker length confers an optimal balance of flexibility and spatial separation for ternary complex formation [1].
| Evidence Dimension | PROTAC degradation cooperativity (rank order) |
|---|---|
| Target Compound Data | PEG3-linked degrader: highest cooperativity in triazolodiazepine-based series |
| Comparator Or Baseline | PEG4-linked, PEG5-linked, PEG6-linked degraders from same study |
| Quantified Difference | PEG3-linked > PEG4-linked > PEG5-linked > PEG6-linked in cooperativity ranking |
| Conditions | BET bromodomain PROTACs; cellular degradation assays in HeLa cells |
Why This Matters
Selection of PEG3 linker length is empirically validated to maximize degradation cooperativity in BET-targeting PROTACs, providing a rational basis for linker choice in degrader design over arbitrarily longer PEG variants.
- [1] Chan KH, Zengerle M, Testa A, et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J Med Chem. 2018;61(2):504-513. View Source
